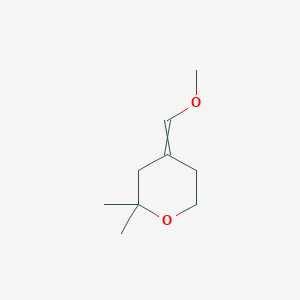![molecular formula C28H25NO6 B14097862 2-Benzyl-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097862.png)
2-Benzyl-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique structure combining a chromeno-pyrrole core with a trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromeno-pyrrole core, followed by the introduction of the benzyl and trimethoxyphenyl groups. Key steps may include:
Formation of the Chromeno-Pyrrole Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the Trimethoxyphenyl Group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Benzyl-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting cancer cells and other diseases.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s properties may be exploited in the development of new materials or as intermediates in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: A well-known tubulin inhibitor used in the treatment of gout.
Podophyllotoxin: Used in the treatment of genital warts and has similar structural features.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
2-Benzyl-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a chromeno-pyrrole core with a trimethoxyphenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C28H25NO6 |
|---|---|
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
2-benzyl-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H25NO6/c1-16-10-11-20-19(12-16)25(30)23-24(18-13-21(32-2)26(34-4)22(14-18)33-3)29(28(31)27(23)35-20)15-17-8-6-5-7-9-17/h5-14,24H,15H2,1-4H3 |
Clave InChI |
SCBMZOPVIVWWMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14097793.png)

![1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097799.png)


![Hydrazinecarboximidamide, 2-[4-(aminoiminomethyl)-2,3-dihydro-1H-inden-1-ylidene]-, (2E)-](/img/structure/B14097809.png)
![5-(5-chloro-2-hydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14097818.png)
![[7-(2,4-dichlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetic acid](/img/structure/B14097819.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14097823.png)
![1-(3-Ethoxy-4-propoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097824.png)
![5-[Tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B14097831.png)
![2-methyl-5-phenyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B14097833.png)
![N-[4-(acetylamino)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14097844.png)
![N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14097855.png)
